molecular formula C14H14N4O2S B2734341 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione CAS No. 876373-35-2

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2734341
CAS RN: 876373-35-2
M. Wt: 302.35
InChI Key: MTXORGOAPWHNPD-UHFFFAOYSA-N
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Description

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, also known as MPTP, is a synthetic compound that has been used widely in scientific research. MPTP is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to Parkinson's disease-like symptoms in humans and non-human primates. In

Mechanism of Action

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopamine-producing neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction and oxidative stress, ultimately leading to neuronal death. The selective vulnerability of dopamine-producing neurons to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity is due to the high expression of MAO-B and the dopamine transporter in these cells.
Biochemical and Physiological Effects:
3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is characterized by the loss of dopamine-producing neurons in the substantia nigra pars compacta, resulting in a decrease in dopamine levels in the striatum. This leads to motor symptoms, such as bradykinesia, tremor, rigidity, and postural instability, which are similar to those observed in human Parkinson's disease. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione also causes non-motor symptoms, such as cognitive impairment, depression, and anxiety, which are common in Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism is a widely used animal model for studying Parkinson's disease. The advantages of using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione include its ability to closely mimic the clinical and pathological features of human Parkinson's disease, its reproducibility, and its relatively low cost. However, there are some limitations to using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione, such as the species-specific differences in susceptibility to 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced toxicity, the lack of progression of the disease after the initial insult, and the limited ability to study the non-motor symptoms of Parkinson's disease.

Future Directions

There are several future directions for research on 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism. One direction is to develop new therapeutic interventions that can prevent or slow down the progression of the disease. Another direction is to study the non-motor symptoms of Parkinson's disease using 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism, which may provide new insights into the underlying mechanisms of these symptoms. Additionally, there is a need to develop new animal models that can better mimic the human disease, such as models that incorporate genetic or environmental risk factors for Parkinson's disease.

Synthesis Methods

The synthesis of 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione involves the condensation of 2-phenylethylamine with 2-cyano-4,6-dimethylpyridine, followed by reduction with sodium borohydride and sulfurization with hydrogen sulfide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione has been widely used in scientific research to study Parkinson's disease and related neurodegenerative disorders. It is commonly used to induce parkinsonism in animal models, such as mice, rats, and non-human primates. 3-Methyl-7-(2-phenylethyl)-8-sulfanyl-1,3,7-trihydropurine-2,6-dione-induced parkinsonism closely resembles the clinical and pathological features of human Parkinson's disease, making it an ideal model for studying the disease mechanism and testing potential therapeutic interventions.

properties

CAS RN

876373-35-2

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35

IUPAC Name

3-methyl-7-(2-phenylethyl)-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C14H14N4O2S/c1-17-11-10(12(19)16-13(17)20)18(14(21)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,21)(H,16,19,20)

InChI Key

MTXORGOAPWHNPD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CCC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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